molecular formula C2H5ClN2O B3051095 2-chloroacetohydrazide CAS No. 30956-28-6

2-chloroacetohydrazide

Cat. No.: B3051095
CAS No.: 30956-28-6
M. Wt: 108.53 g/mol
InChI Key: VHFJFUOFTHFTNI-UHFFFAOYSA-N
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Description

2-Chloroacetohydrazide is a chemical compound with the molecular formula C2H5ClN2O It is a derivative of hydrazine and is characterized by the presence of a chloroacetyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetohydrazide can be synthesized through the reaction of ethyl chloroethanoate with hydrazine hydrate (95%) under cold conditions . Another method involves the reaction of chloroacetyl chloride with hydrazine hydrate without heating . These methods typically yield the compound in good purity and are relatively straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aromatic Aldehydes: Used in the formation of hydrazones.

    Phthalic Anhydride: Utilized in cycloaddition reactions to form oxazepine derivatives.

    Sodium Azide: Employed in the synthesis of tetrazole derivatives.

Major Products:

    Hydrazones: Formed from the reaction with aromatic aldehydes.

    Oxazepine Derivatives: Resulting from cycloaddition reactions.

    Tetrazole Derivatives: Produced through ring-closing reactions with sodium azide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloroacetohydrazide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit anti-acetylcholinesterase activity by inhibiting the enzyme acetylcholinesterase, which is crucial for neural transmission . The exact pathways and molecular interactions depend on the specific derivative and its structure.

Comparison with Similar Compounds

    Chloroacetylhydrazide: Similar in structure but lacks the chloroacetyl group.

    Hydrazine Derivatives: Compounds like hydrazine hydrate and other substituted hydrazides share similar reactivity.

Uniqueness: 2-Chloroacetohydrazide is unique due to its chloroacetyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives with potential applications in various fields. Its ability to participate in diverse chemical reactions, such as substitution and cycloaddition, makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-chloroacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFJFUOFTHFTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275974
Record name Chloroacetyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30956-28-6
Record name Chloroacetyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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